molecular formula C12H14BrN5O2 B2580619 2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396746-57-8

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2580619
CAS No.: 1396746-57-8
M. Wt: 340.181
InChI Key: QGNPRFYXFSMTBC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxypropan-2-yl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Tetrazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrazole ring.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-8(7-20-2)14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNPRFYXFSMTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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